molecular formula C6H10ClNO B11921572 7-Chloroazepan-2-one CAS No. 64433-17-6

7-Chloroazepan-2-one

Cat. No.: B11921572
CAS No.: 64433-17-6
M. Wt: 147.60 g/mol
InChI Key: AGLYMVXBRCWJCF-UHFFFAOYSA-N
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Description

7-Chloroazepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom. It is part of the azepine family, which is known for its diverse biological activities and therapeutic applications. The presence of a chlorine atom at the seventh position enhances its chemical reactivity and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroazepan-2-one typically involves the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions with ethylene glycol and reduction steps lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroazepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azepanones .

Scientific Research Applications

7-Chloroazepan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including anxiolytic and anticonvulsant properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloroazepan-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It binds to these receptors, modulating their activity and leading to therapeutic effects like anxiety reduction and seizure control. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

  • 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one
  • 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one
  • 7-Chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one

Comparison: 7-Chloroazepan-2-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which enhances its reactivity and potential pharmacological properties. Compared to other azepine derivatives, it exhibits distinct chemical behavior and therapeutic potential .

Properties

CAS No.

64433-17-6

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

7-chloroazepan-2-one

InChI

InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(9)8-5/h5H,1-4H2,(H,8,9)

InChI Key

AGLYMVXBRCWJCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)NC(C1)Cl

Origin of Product

United States

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